molecular formula C17H27NaO3S B151584 Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts CAS No. 127184-52-5

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts

Cat. No. B151584
M. Wt: 334.5 g/mol
InChI Key: HUKUZKXWBQJYTO-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts, also known as LAS, is a widely used anionic surfactant. It is commonly found in cleaning products, detergents, and personal care products. LAS is a highly effective cleaning agent due to its ability to lower the surface tension of water, making it easier for water to penetrate and remove dirt and grime. In

Scientific Research Applications

Antimicrobial Properties

Benzenesulfonic acid derivatives have been investigated for their antimicrobial properties, particularly in the context of food preservation and safety. Sodium chloride, a common sodium salt, is known for its efficacy against pathogenic and spoilage microorganisms due to its ability to reduce water activity values. The preservative and antimicrobial effect of sodium salts, including benzenesulfonic acid derivatives, is crucial for the production of safe and wholesome foods. It's worth noting that the antimicrobial properties of sodium salts are integral to inhibiting the growth and toxin production of certain bacteria such as Clostridium botulinum in processed meats and cheeses. Additionally, other sodium salts are essential in preventing the growth of Listeria monocytogenes and lactic acid bacteria in ready-to-eat meats (Taormina, 2010).

Environmental Persistence and Removal

Benzenesulfonic acid derivatives, particularly perfluorinated compounds (PFCs), have been detected in numerous Sewage Treatment Plants (STPs) due to their wide use in industrial and household applications. Research highlights the challenges associated with their removal during wastewater treatment, noting that they are not significantly removed during secondary biological treatment and that their biodegradation does not seem possible. Advanced tertiary treatment technologies, such as activated carbon, nanofiltration, reverse osmosis, or advanced oxidation and reduction processes, have shown significant removal of PFCs, indicating the complexity and necessity of addressing the environmental persistence of these compounds (Arvaniti & Stasinakis, 2015).

Pharmacological Activity

Certain benzenesulfonic acid derivatives have been synthesized and studied for their potential pharmacological activities. For instance, sodium salt (4-О-β-glucopyranosyloxy)-benzoic acid has been reported to exhibit diuretic and anti-inflammatory activities. This indicates a potential avenue for further research and application in the field of non-steroidal anti-inflammatory drugs (NSAIDs), especially considering the need for alternatives due to complications associated with long-term use of conventional NSAIDs (Smirnov et al., 2016).

properties

IUPAC Name

sodium;4-undecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HUKUZKXWBQJYTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058679
Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Molecular Weight

334.5 g/mol
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Physical Description

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS]
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts
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Record name (C10-C16) Alkyl benzene sulfonic acid sodium salt
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Density

1 at 68 °F (USCG, 1999)
Record name SODIUM ALKYLBENZENESULFONATES
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Product Name

Sodium 4-(undecan-3-yl)benzene-1-sulfonate

CAS RN

68081-81-2, 127184-52-5, 18777-52-1
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts
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Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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